molecular formula C11H17NO2 B15273901 Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid

Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B15273901
M. Wt: 195.26 g/mol
InChI Key: NUKTXVSFKNCGCA-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid (CAS: 1559114-20-3) is a rigid bicyclic spiro compound with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . The structure combines a bicyclo[2.2.1]heptane (norbornane) framework fused to a pyrrolidine ring via a spiro junction at the 2-position.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C11H17NO2/c13-10(14)9-5-12-6-11(9)4-7-1-2-8(11)3-7/h7-9,12H,1-6H2,(H,13,14)

InChI Key

NUKTXVSFKNCGCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23CNCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups like aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid to primary alcohols.

    Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary alcohols.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

a. Chlorophenyl- and Tolyl-Substituted Derivatives
Compounds like (5x) and (5y) () share the spiro[bicyclo[2.2.1]heptane-pyrrolidine] core but feature 4-chlorophenyl , p-tolyl , or pyridinyl groups at the 4' or 5' positions. These substituents influence steric and electronic properties:

  • Melting Points: Range from 107–108°C (cyano-substituted analog, ) to 162–164°C (pyridinyl-substituted derivative, ).
  • Stereochemical Control : High enantiomeric excess (93–94% ee ) is consistently achieved via asymmetric synthesis .

b. Carboxylate Esters vs.

c. Spiro-Piperidine vs. Spiro-Pyrrolidine Spiro[piperidine-4,2'-quinoline] analogs () differ in ring size (piperidine vs. pyrrolidine), leading to altered conformational flexibility. These compounds are synthesized via acylation but show lower molecular ion intensity in mass spectra (0.5–8.0%), suggesting reduced stability under ionization compared to pyrrolidine-based spiro compounds .

Physicochemical Properties

Compound Class Molecular Weight (g/mol) Melting Point (°C) Enantiomeric Excess (ee) Key Substituents
Target Compound (Carboxylic Acid) 195.26 Not reported Not reported 4'-COOH
Methyl Ester Derivatives ~350–400 107–164 93–94% 4'-COOCH₃, 5'-Aryl
Spiro-Piperidine-Quinolines ~300–350 Oily/Solid Not reported 1'-Acyl, 3',4'-dihydro

Thermodynamic Stability : Bicyclo[2.2.1]heptane derivatives exhibit high rigidity, as evidenced by the enthalpy of formation (-95.1 kJ/mol for bicyclo[2.2.1]heptane, ), which contributes to the spiro compound’s stability .

Functional Group Impact

  • Aromatic Substituents : Chlorophenyl and pyridinyl groups () introduce π-π stacking interactions, relevant for protein binding in drug design .

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid (CAS No. 1559114-20-3) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C11_{11}H17_{17}NO2_2
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound features a bicyclo[2.2.1]heptane framework fused with a pyrrolidine ring and a carboxylic acid functional group.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound could interact with specific biological macromolecules, modulating enzyme and receptor activities critical for microbial growth and replication .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Candida albicans1250

The mechanism of action involves the compound’s ability to bind to specific sites on enzymes or receptors, effectively inhibiting their function. For instance, it has been noted that spirocyclic compounds can disrupt protein-protein interactions (PPIs), which are often challenging drug targets .

Case Study 1: Gastric Cancer Metastasis

A notable study involving a related spirocyclic compound demonstrated its ability to significantly inhibit gastric cancer cell invasiveness in vitro and in vivo at concentrations as low as 10 µM . This suggests that this compound may have potential applications in cancer therapeutics.

Case Study 2: Protein-Protein Interaction Inhibition

Another investigation focused on the compound's role in disrupting GIT1/β-Pix interactions, which are implicated in various cellular signaling pathways related to cancer progression . The study found that the compound exhibited a dose-dependent inhibition effect on these interactions without significantly affecting cell viability.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions that capitalize on its unique structural features to enhance biological activity.

Table 2: Structural Variants and Their Biological Activities

Compound NameStructure TypeNotable Activity
Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylateSpirocyclicAntimicrobial
Spiro[bicyclo[2.2.1]heptane-2,3’-indolin]-2’-oneSpirocyclicAnti-cancer
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-oneSpirocyclicNeuroprotective

Q & A

Q. What are the optimal synthetic routes for Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid, and how are stereochemical outcomes controlled?

Synthesis typically involves multi-step strategies, such as cycloaddition or spiroannulation reactions. For example, a ligand-controlled 1,3-dipolar cycloaddition can achieve kinetic resolution of intermediates, yielding enantiomerically enriched products (47–95% yields) . Key steps include:

  • Epoxide ring-opening : Reacting bicyclic epoxides with nucleophiles (e.g., pyrrolidine derivatives) under controlled conditions to form the spiro core .
  • Chiral auxiliary use : Incorporating chiral ligands or catalysts to direct stereochemistry, as demonstrated in the synthesis of spiro-pyrrolidine derivatives with >90% enantiomeric excess (ee) via HPLC analysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR provide detailed structural insights, such as chemical shifts for the bicycloheptane protons (δ 1.2–2.8 ppm) and pyrrolidine carbons (δ 45–60 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ = 363.1096 for related analogs) .
  • X-ray crystallography : Resolves absolute stereochemistry, as seen in rac-(rel-1R,2R,4S)-spiro derivatives .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates diastereomers .
  • Recrystallization : Solvent systems like ethanol/water enhance purity, achieving >95% purity for solid-state derivatives .

Q. How should the compound be stored to maintain stability, and what hazards require mitigation?

  • Storage : Under inert gas (N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Safety protocols : Use PPE (gloves, goggles) due to irritant properties; first-aid measures include rinsing eyes/skin with water for 15+ minutes .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what metrics validate success?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, achieving ee >99% .
  • Circular dichroism (CD) : Correlates optical activity with absolute configuration, validated against crystallographic data .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Models transition states for spiroannulation reactions, predicting regioselectivity .
  • Molecular docking : Simulates binding to enzymes (e.g., caspases), identifying key hydrogen bonds with the carboxylic acid group .

Q. What is the compound’s role in asymmetric catalysis or chiral auxiliary applications?

The bicyclo[2.2.1]heptane scaffold serves as a rigid chiral template:

  • Catalysis : Derivatives like bornanesultam act as ligands for asymmetric hydrogenation .
  • Drug design : Spiro-pyrrolidine moieties enhance metabolic stability in candidates like AMG 221, a preclinical kinase inhibitor .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Functional group modulation : Substituents on the pyrrolidine ring (e.g., nitro or methoxy groups) alter apoptotic activity in cancer cells (IC50_{50} = 5–20 μM) .
  • Stereochemical tuning : Enantiomers show divergent binding affinities; e.g., (1S,2R)-configured analogs exhibit 10-fold higher potency than (1R,2S) .

Q. What mechanistic insights explain contradictions in reaction yields or stereochemical outcomes?

  • Kinetic vs. thermodynamic control : Competing pathways in spiroannulation may favor different intermediates under varying temperatures .
  • Byproduct analysis : GC-MS identifies side products (e.g., bornyl chloride derivatives) from incomplete ring closure .

Q. How is the compound’s solid-state structure analyzed, and what implications arise for crystallography?

  • Single-crystal X-ray diffraction : Reveals bond angles (e.g., 109.5° for spiro-junction tetrahedral geometry) and packing motifs .
  • Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points (124–126°C for crystalline derivatives) .

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